molecular formula C7H15NS B11753948 (4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine

(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine

Cat. No.: B11753948
M. Wt: 145.27 g/mol
InChI Key: FGZMGDHKFMIWJC-UHFFFAOYSA-N
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Description

(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine is an organic compound with the molecular formula C7H15NS It is a derivative of thiopyran, a sulfur-containing heterocycle, and features a methanamine group attached to the 4th position of the thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine typically involves the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methanamine Group: The methanamine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated thiopyran derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiopyran ring or the methanamine group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated derivatives and nucleophiles are typically used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiopyran derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

(4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyltetrahydro-2H-thiopyran-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyltetrahydro-2H-thiopyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (4-Methyltetrahydro-2H-thiopyran-4-yl)methyl chloride: Similar structure but with a chloride group instead of a methanamine group.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

(4-methylthian-4-yl)methanamine

InChI

InChI=1S/C7H15NS/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3

InChI Key

FGZMGDHKFMIWJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSCC1)CN

Origin of Product

United States

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